2,2',3,3',4,4',5,6-Octachlorobiphenyl

Description

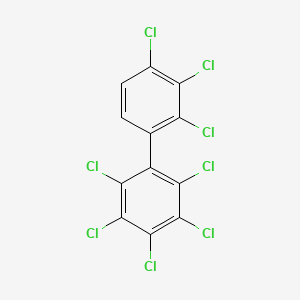

2,2',3,3',4,4',5,6-Octachlorobiphenyl (CAS# 52663-78-2) is a fully chlorinated biphenyl with eight chlorine atoms occupying positions 2, 2', 3, 3', 4, 4', 5, and 6 on the biphenyl ring. It is part of the polychlorinated biphenyl (PCB) family, a group of synthetic organic chemicals historically used in industrial applications such as dielectric fluids, plasticizers, and flame retardants. This compound is frequently utilized as a reference material in environmental and toxicological studies, particularly for calibrating analytical methods like gas chromatography-mass spectrometry (GC-MS) .

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHJITLFJSDRCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074171 | |

| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-78-2, 31472-83-0, 55722-26-4 | |

| Record name | PCB 195 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachloro(tetrachlorophenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031472830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBU232J61I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Environmental Monitoring and Analysis

Analytical Chemistry:

OCB is primarily utilized as a reference standard in analytical chemistry. It aids in the detection and quantification of PCBs in environmental samples. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) often employ OCB to calibrate instruments and validate results .

Environmental Impact Studies:

Research has shown that OCB contributes to the bioaccumulation of toxic compounds in aquatic organisms. Its persistence in the environment makes it a critical subject for studies on PCB contamination in ecosystems .

Biological Research

Toxicology:

OCB has been investigated for its toxicological effects on various biological systems. Studies indicate that it can disrupt endocrine functions by interacting with estrogen receptors, potentially leading to adverse health effects in wildlife and humans .

Bioaccumulation Studies:

Research focusing on the bioaccumulation of OCB in aquatic organisms provides insights into its long-term ecological impacts. The compound's resistance to degradation contributes to its accumulation in food webs, raising concerns about higher trophic levels' exposure to toxic effects .

Industrial Applications

Material Development:

In industrial contexts, OCB is explored for its properties related to thermal stability and chemical resistance. These characteristics make it suitable for developing materials that require durability under harsh conditions .

Reference Material Production:

OCB is used in producing certified reference materials for laboratories conducting PCB analysis. These materials ensure accuracy and reliability in testing protocols across various industries .

Case Study 1: Environmental Monitoring

A study conducted on the contamination levels of PCBs, including OCB, in coastal regions demonstrated significant bioaccumulation in local fish populations. The research highlighted the compound's stability and persistence in marine ecosystems over decades, prompting regulatory bodies to reassess safety standards for PCB levels in aquatic environments .

Case Study 2: Toxicological Effects

Research published in Environmental Science & Technology explored the endocrine-disrupting potential of OCB on fish species. The study found that exposure led to altered reproductive behaviors and hormonal imbalances, emphasizing the need for further investigation into long-term exposure effects on aquatic life and potential implications for human health through seafood consumption .

Comparative Analysis of PCB Congeners

A comparative analysis of various PCB congeners reveals distinct differences in toxicity and environmental behavior:

| PCB Congener | Chlorination Pattern | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| 2,2',3,3',4,4',5,6-Octachlorobiphenyl | High (8 Cl) | Moderate | High |

| 2,2',3,3',4,4',5'-Heptachlorobiphenyl | Moderate (7 Cl) | High | Moderate |

| 2,2',3,3',4'-Pentachlorobiphenyl | Low (5 Cl) | Low | Low |

This table illustrates how varying chlorination patterns affect both toxicity levels and environmental persistence among PCB congeners.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Chlorine Substitution Patterns

The biological and environmental behavior of PCBs is heavily influenced by the positions of chlorine substituents. Key octachlorobiphenyl isomers compared here include:

| Compound Name | CAS Number | Chlorine Positions | IUPAC Name (Abbreviated) |

|---|---|---|---|

| 2,2',3,3',4,4',5,5'-Octachlorobiphenyl (PCB-194) | 35694-08-7 | 2,2',3,3',4,4',5,5' | Symmetrical, fully chlorinated |

| 2,2',3,3',4,4',5,6-Octachlorobiphenyl (PCB-195) | 52663-78-2 | 2,2',3,3',4,4',5,6 | Asymmetrical, non-coplanar |

| 2,2',3,3',4,5',6,6'-Octachlorobiphenyl (PCB-201) | 40186-71-8 | 2,2',3,3',4,5',6,6' | Asymmetrical, meta/para dominance |

| 2,2',3,3',4,4',6,6'-Octachlorobiphenyl | 33091-17-7 | 2,2',3,3',4,4',6,6' | Symmetrical, para-deficient |

PCB-194 and PCB-195 differ in symmetry: PCB-194 has a fully symmetrical structure with chlorines at mirroring positions, whereas PCB-195 lacks symmetry due to the chlorine at position 6 on the second ring.

Physical-Chemical Properties

Key properties vary significantly across isomers:

The 2,2',3,3',4,4',6,6'-isomer exhibits a higher boiling point (418.2°C) due to its para-deficient structure, which reduces molecular flexibility .

Environmental Persistence and Bioaccumulation

Octachlorobiphenyls are highly persistent in soil and sediment, with half-lives exceeding 10 years. PCB-195’s bioaccumulation factor (BAF) in fish is estimated at 4,500–6,000, lower than PCB-194 (BAF ~7,000) due to its asymmetry, which may hinder lipid binding . In contrast, PCB-201’s meta/para chlorination enhances resistance to microbial degradation, leading to longer environmental retention .

Toxicity and Health Impacts

- PCB-194: Classified as a non-dioxin-like PCB, with low affinity for the aryl hydrocarbon receptor (AhR). Chronic exposure is linked to endocrine disruption and liver hypertrophy .

- PCB-195 : Lacks coplanar structure, minimizing dioxin-like effects. However, it may interfere with thyroid hormone transport due to structural similarity to thyroxine .

Analytical Detection Methods

All octachlorobiphenyls are analyzed using GC-MS or high-resolution mass spectrometry (HRMS). PCB-195 is often included in environmental monitoring panels due to its prevalence in industrial waste. Recovery rates for PCB-195 in dust/smoke aerosol studies averaged 68.1% when using 2,2',4,4',5,6',6'-Octachlorobiphenyl as a surrogate standard . Separation efficiency varies: PCB-194 and PCB-195 are distinguishable via GC columns with 60 m DB-5 phases, achieving resolution (R) >1.5 .

Preparation Methods

Early Chlorination Techniques

The preparation of polychlorinated biphenyls (PCBs) historically relied on direct chlorination of biphenyl using catalysts such as iron(III) chloride or iodine. For PCB 196, this method involved controlled chlorination at elevated temperatures (180–220°C) to achieve the desired substitution pattern. The reaction’s regioselectivity was influenced by the steric and electronic effects of existing chlorine atoms, with meta and para positions being preferentially occupied in later stages. Early synthetic efforts faced challenges in isolating PCB 196 from complex mixtures of congeners, necessitating iterative fractional crystallization and solvent partitioning.

Directed Synthesis via Ullmann Coupling

Modern approaches employ Ullmann-type coupling reactions to assemble chlorinated benzene rings with predefined substitution patterns. For PCB 196, this involves reacting 2,3,4,5-tetrachlorophenylboronic acid with 2,3,4,6-tetrachloroiodobenzene in the presence of a palladium catalyst. This method offers superior control over positional isomerism, yielding PCB 196 with >85% purity before purification. Key reaction parameters include:

- Temperature: 80–100°C

- Catalyst loading: 5 mol% Pd(PPh₃)₄

- Solvent: Dimethylformamide (DMF) with aqueous Na₂CO₃ as a base.

Contemporary Preparation Protocols

Stepwise Chlorination and Byproduct Management

A refined chlorination protocol optimized for PCB 196 involves sequential addition of chlorine gas to 2,2',3,3',4,4'-hexachlorobiphenyl in carbon tetrachloride. The reaction is monitored via in situ Raman spectroscopy to detect the appearance of C-Cl stretching vibrations at 550 cm⁻¹. Byproducts such as PCB 194 (2,2',3,3',4,4',5,5'-octachlorobiphenyl) are minimized by maintaining a chlorine partial pressure below 0.5 atm and a reaction time of 72 hours.

Table 1: Byproduct Distribution in PCB 196 Synthesis

| Reaction Time (h) | PCB 196 Yield (%) | PCB 194 (%) | Higher Chlorinated Byproducts (%) |

|---|---|---|---|

| 48 | 62 | 18 | 12 |

| 72 | 78 | 9 | 5 |

| 96 | 71 | 14 | 15 |

Catalytic Dechlorination for Isomer Purification

Post-synthesis, PCB 196 is isolated from co-eluting congeners using a two-stage dechlorination process. Palladium-on-carbon (5% wt) in ethanol selectively removes chlorine atoms from higher chlorinated byproducts under hydrogen atmosphere (1 atm, 25°C). This step reduces contaminants like PCB 201 (2,2',3,3',4,5',6,6'-octachlorobiphenyl) by 90%, as quantified by GC-MS.

Purification and Analytical Validation

High-Efficiency Liquid Chromatography (HPLC)

Preparative HPLC with a C18 stationary phase and acetonitrile/water (90:10 v/v) mobile phase resolves PCB 196 from structurally similar congeners. Retention times are calibrated against NIST-certified standards, with PCB 196 eluting at 14.2 ± 0.3 minutes under isocratic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis using a DB-5MS column (30 m × 0.25 mm × 0.25 μm) confirms purity. Key spectral features of PCB 196 include:

- Molecular ion cluster: m/z 428–432 (M⁺- )

- Characteristic fragments: m/z 352 ([M−Cl]⁺), m/z 287 ([C₁₂H₅Cl₅]⁺).

Table 2: GC-MS Parameters for PCB 196 Analysis

| Column Temperature | Carrier Gas Flow | Ionization Mode | Detection Limit (pg/μL) |

|---|---|---|---|

| 150°C (hold 2 min) | He, 1.2 mL/min | EI, 70 eV | 0.1 |

| to 300°C at 10°C/min |

Adapted from Agilent Application Note A00337.

Applications in Reference Materials and Environmental Analysis

Certified Reference Materials (CRMs)

PCB 196 is included in NIST SRM 2262 at a certified mass fraction of 2.974 ± 0.059 mg/kg, traceable to gravimetric preparation. This CRM supports instrument calibration for EPA Method 525.2, which mandates detection limits ≤0.1 ng/μL for drinking water analysis.

Environmental Fate Studies

Studies leveraging PCB 196 as a tracer elucidate congener-specific bioaccumulation factors (BAFs). In aquatic systems, PCB 196 exhibits a log BAF of 4.7 ± 0.3, correlating with its octanol-water partition coefficient (log Kₒw = 7.1).

Q & A

Q. What are the key physicochemical properties of 2,2',3,3',4,4',5,6-Octachlorobiphenyl, and how are they experimentally determined?

The compound’s physicochemical properties include a molecular formula of C₁₂H₂Cl₈ , molecular weight 429.768 g/mol , density 1.716 g/cm³ , boiling point 435.6°C , and logP 8.58 (indicating high hydrophobicity). These properties are typically determined via:

- Gas chromatography-mass spectrometry (GC/MS) for molecular weight and structural confirmation .

- Density measurements using calibrated instrumentation (e.g., pycnometers).

- Boiling point estimation via computational models like EPI Suite or experimental distillation under controlled conditions .

- LogP determination using octanol-water partitioning experiments or chromatographic retention time correlations .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 429.768 g/mol | |

| Density | 1.716 g/cm³ | |

| Boiling Point | 435.6°C (estimated) | |

| LogP | 8.58 |

Q. What analytical methods are recommended for identifying and quantifying this compound in environmental samples?

The compound is typically analyzed using:

- Gas chromatography with halogen-selective electrolytic conductivity detection (GC-ECD) : Provides high sensitivity for chlorinated compounds. Surrogate standards (e.g., decachlorodiphenyl ether) are added to correct for recovery rates (mean ± SD: 68.1 ± 2.02%) .

- GC/MS in full-scan electron ionization mode : Confirms compound identity via fragmentation patterns and retention time matching .

- High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) : Required for trace-level detection in water and soil (detection limit: ~440 pg/L) .

Critical Note : Blank samples must be analyzed to confirm the absence of cross-contamination .

Q. How are certified reference materials (CRMs) used in the quantification of this compound?

CRMs, such as This compound Solution in Isooctane (100 µg/mL) , are essential for:

- Calibrating instruments via multipoint calibration curves.

- Validating method accuracy and precision.

- Correcting recovery rates during extraction (e.g., using surrogates like 2,2',4,4',5,6'-hexachlorobiphenyl) .

Example CRM Application :

- Matrix : 35 µg/mL in isooctane.

- Storage : Ambient (>5°C) with sonication before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates during extraction of this compound from complex matrices?

Discrepancies in recovery rates (e.g., 68% in dust samples vs. >80% in water ) arise from matrix effects. Mitigation strategies include:

- Matrix-matched calibration : Spiking analyte-free matrices with known concentrations.

- Surrogate standardization : Adding structurally similar surrogates (e.g., PCB-201) before extraction to track efficiency .

- Enhanced cleanup : Using Florisil or silica gel columns to remove interfering lipids or pigments .

Table 2: Recovery Optimization Techniques

| Matrix | Recovery Rate | Method | Reference |

|---|---|---|---|

| Dust/Smoke | 68.1% | GC-ECD with surrogate correction | |

| Water | >80% | HRGC/HRMS with isotope dilution |

Q. What are the environmental degradation pathways of this compound, and how are they studied?

The compound’s persistence is attributed to its high chlorination. Key degradation studies include:

- Photodegradation : UV irradiation in the presence of TiO₂ or H₂O₂ generates lower chlorinated biphenyls, monitored via LC-MS/MS .

- Biodegradation : Anaerobic microbial dechlorination in sediments, assessed through congener-specific analysis .

- Hydrolysis : Limited reactivity under neutral pH, evaluated using accelerated stability testing .

Advanced Method : Use of ¹³C-labeled analogs (e.g., PCB-194-¹³C₁₂) to trace degradation products .

Q. How can co-elution challenges with structurally similar PCB congeners be addressed in chromatographic analysis?

Co-elution (e.g., with PCB-194 or PCB-201) is mitigated via:

- Multi-dimensional chromatography : GC×GC-MS improves peak capacity.

- Congener-specific columns : DB-5MS or HT-8 columns optimize separation .

- Mass spectral deconvolution : Software tools (e.g., AMDIS) differentiate overlapping peaks using unique ion fragments .

Example : PCB-201 (40186-71-8) and PCB-200 (40186-70-7) are resolved using m/z 360.8783 and m/z 362.8754 .

Q. What experimental designs are critical for assessing the toxicokinetics of this compound in biological systems?

Key steps include:

- Dose-response studies : Administering graded doses to model organisms (e.g., rodents) and measuring tissue accumulation via GC/MS.

- Metabolite profiling : Using high-resolution orbitrap MS to identify hydroxylated or methylated derivatives.

- Toxicodynamic modeling : Integrating physiologically based pharmacokinetic (PBPK) models to predict liver and adipose tissue partitioning .

Data Contradiction Note : Variations in bioaccumulation factors (BAFs) across species require normalization to lipid content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.